2-[2-(1H-indol-3-yl)acetamido]-3-methylbutanoic acid
Overview
Description
N-(indole-3-acetyl)valine is an indoleacetic acid amide conjugate obtained by formal condensation of the carboxy group of indole-3-acetic acid with the amino group of valine. It has a role as a plant metabolite. It is an indoleacetic acid amide conjugate and a valine derivative. It derives from an indole-3-acetic acid.
Scientific Research Applications
Cytotoxic Activity
The compound 2-[2-(1H-indol-3-yl)acetamido]-3-methylbutanoic acid, related to indole derivatives, has been explored in research for its cytotoxic properties. A study found that certain indole-3-ethenamide derivatives exhibit moderate cytotoxicity against A-549 cells and weak cytotoxicity against HL-60 cells, indicating potential therapeutic applications in cancer treatment (Wang et al., 2011).
Chemical Synthesis and Interconversion
Research has also delved into the synthesis and interconversion of indole derivatives. For instance, a study on the three-component reaction of indole with other compounds showed insights into diastereoselectivity and thermodynamics, which are crucial for chemical synthesis and pharmaceutical applications (Renzetti et al., 2015).
Antiallergic Properties
Some indole derivatives have been investigated for their antiallergic potential. A study demonstrated the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which showed significant antiallergic potency, suggesting possible applications in treating allergic conditions (Menciu et al., 1999).
Molecular Docking and Anti-inflammatory Activity
Indole acetamide derivatives have been synthesized and analyzed for their anti-inflammatory properties using molecular docking studies. This research provides insights into the development of new drugs with anti-inflammatory effects (Al-Ostoot et al., 2020).
Antimicrobial and Enzyme Inhibition
Further studies have explored the antimicrobial properties and enzyme inhibition capabilities of indole derivatives, indicating their potential in developing new antibacterial agents and treatments for various diseases (Attaby et al., 2007).
Properties
IUPAC Name |
2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-9(2)14(15(19)20)17-13(18)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8-9,14,16H,7H2,1-2H3,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEGJHGXTSUPPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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